molecular formula C8H10N2O4 B1480489 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid CAS No. 2090414-04-1

3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1480489
CAS No.: 2090414-04-1
M. Wt: 198.18 g/mol
InChI Key: UKEBCWQEEKSECG-UHFFFAOYSA-N
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Description

3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a tetrahydrofuran ring attached to a pyrazole ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a base.

    Attachment of the Pyrazole Ring: The tetrahydrofuran ring is then reacted with a pyrazole derivative under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids and transition metals may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((tetrahydrofuran-2-yl)oxy)-1H-pyrazole-4-carboxylic acid
  • 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrofuran ring provides stability and enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(oxolan-3-yloxy)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c11-8(12)6-3-9-10-7(6)14-5-1-2-13-4-5/h3,5H,1-2,4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEBCWQEEKSECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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